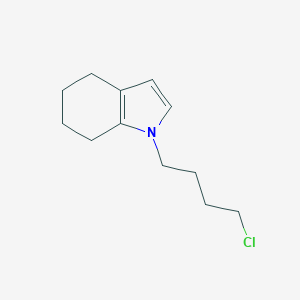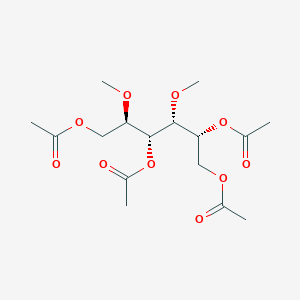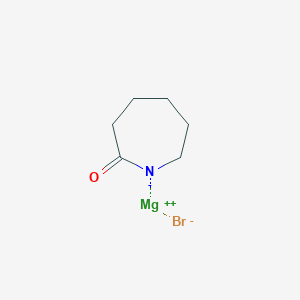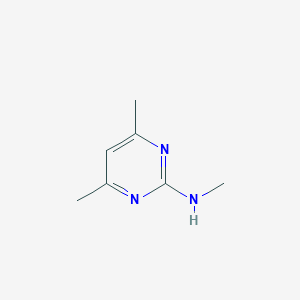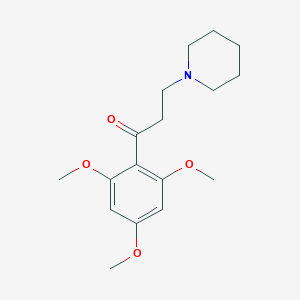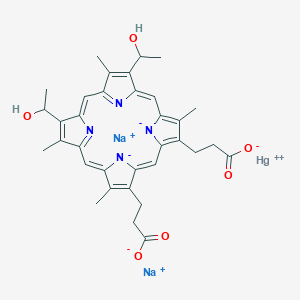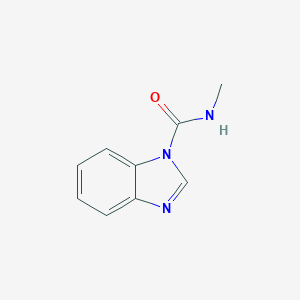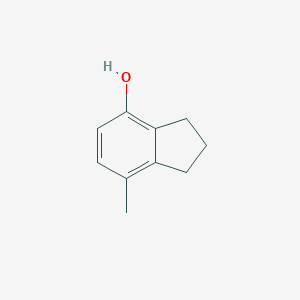
Methyl 8,11,14-eicosatrienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8,11,14-eicosatrienoate is a polyunsaturated fatty acid methyl esterThis compound has the molecular formula C21H36O2 and a molecular weight of 320.51 g/mol . It is a derivative of dihomo-γ-linolenic acid, which is an omega-6 fatty acid.
Méthodes De Préparation
Methyl 8,11,14-eicosatrienoate can be synthesized through the esterification of 8,11,14-Eicosatrienoic acid with methanol. This reaction typically requires an acid catalyst to proceed efficiently . The reaction conditions often involve heating the mixture to promote the formation of the ester. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Methyl 8,11,14-eicosatrienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives. Common reagents for oxidation include molecular oxygen and peroxides.
Reduction: Reduction reactions can convert the ester group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and hydroxylated derivatives, while reduction typically yields alcohols .
Applications De Recherche Scientifique
Methyl 8,11,14-eicosatrienoate has several scientific research applications:
Biology: This compound is studied for its role in cellular signaling and metabolism.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of Methyl 8,11,14-eicosatrienoate involves its conversion to bioactive lipids that modulate various cellular pathways. These lipids can interact with specific receptors and enzymes, influencing processes such as inflammation, cell proliferation, and apoptosis. The molecular targets include cyclooxygenases and lipoxygenases, which are involved in the synthesis of prostaglandins and leukotrienes .
Comparaison Avec Des Composés Similaires
Methyl 8,11,14-eicosatrienoate is similar to other polyunsaturated fatty acid methyl esters, such as:
11,14,17-Eicosatrienoic acid, methyl ester: This compound has a similar structure but differs in the position of the double bonds.
8,11,14-Eicosadienoic acid, methyl ester: This compound has one fewer double bond compared to this compound.
5,8,11,14-Eicosatetraenoic acid, methyl ester: This compound has an additional double bond, making it more unsaturated.
The uniqueness of this compound lies in its specific double bond configuration, which influences its biological activity and chemical reactivity.
Propriétés
Numéro CAS |
17364-32-8 |
|---|---|
Formule moléculaire |
C21H36O2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
methyl (8E,11E,14E)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7+,11-10+,14-13+ |
Clé InChI |
QHATYOWJCAQINT-SPOHZTNBSA-N |
SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OC |
SMILES canonique |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC |
Synonymes |
8,11,14-Icosatrienoic acid methyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


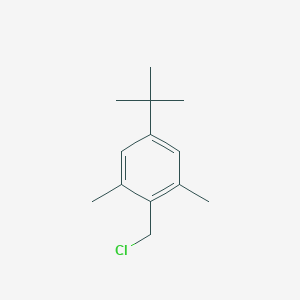
![1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene](/img/structure/B98351.png)


